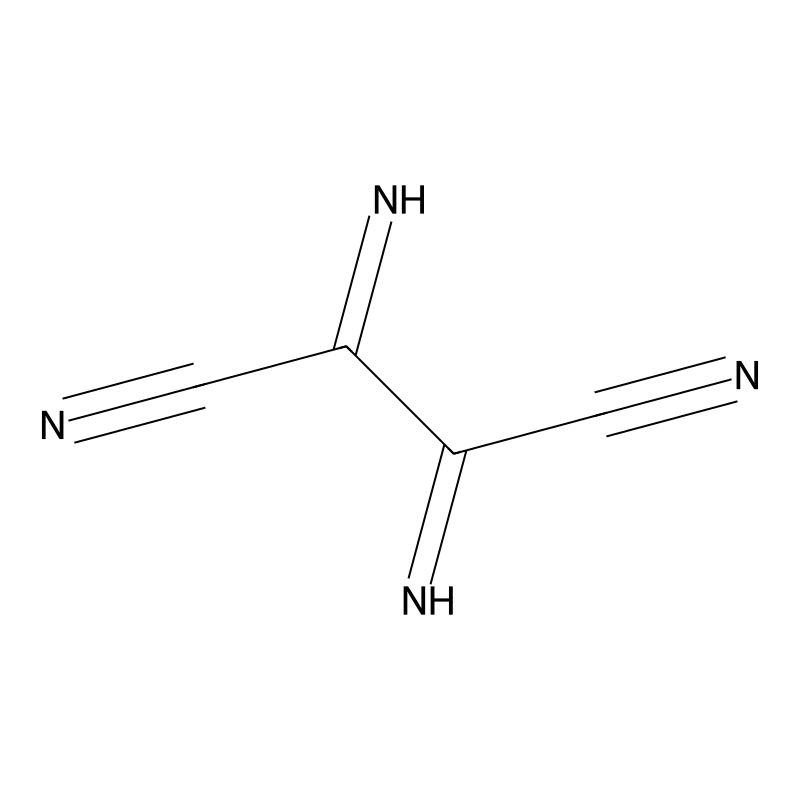Diiminosuccinonitrile
Catalog No.
S594509
CAS No.
28321-79-1
M.F
C4H2N4
M. Wt
106.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
28321-79-1
Product Name
Diiminosuccinonitrile
IUPAC Name
ethanediimidoyl dicyanide
Molecular Formula
C4H2N4
Molecular Weight
106.09 g/mol
InChI
InChI=1S/C4H2N4/c5-1-3(7)4(8)2-6/h7-8H
InChI Key
JUFLTGRGLUCRCU-UHFFFAOYSA-N
SMILES
C(#N)C(=N)C(=N)C#N
Synonyms
diiminosuccinonitrile, DISN
Canonical SMILES
C(#N)C(=N)C(=N)C#N
Precursor for Organic Materials:
DIS can be used as a building block for the synthesis of various organic materials, including:
- Organic conductors: Studies have explored the potential of DIS-derived polymers for their electrical conductivity properties. By incorporating DIS units into polymer structures, researchers aim to create materials with efficient charge transport capabilities, potentially applicable in organic electronics [].
- Heterocyclic compounds: DIS can act as a starting material for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon, like nitrogen or oxygen. These compounds find various applications in pharmaceuticals and functional materials [].
Investigation of Chemical Reactions:
DIS's chemical reactivity makes it a valuable tool for studying specific chemical reactions. Researchers have employed DIS in investigations of:
- Nucleophilic substitution reactions: DIS acts as a good substrate for studying nucleophilic substitution reactions, where an electron-rich species replaces a leaving group in a molecule. These studies provide insights into reaction mechanisms and the factors influencing them [].
- Metal complexation: DIS can form complexes with various metal ions due to its ability to donate electrons through its nitrogen atoms. Studying these complexes helps researchers understand the interactions between organic molecules and metal centers, which is crucial in various fields, including catalysis and materials science [].
Potential Biological Applications:
Preliminary research suggests some potential biological applications for DIS:
- Antimicrobial activity: Some studies have reported that DIS exhibits antimicrobial activity against certain bacterial and fungal strains. However, further investigation is needed to understand the mechanisms and potential therapeutic applications of this activity [].
- Enzyme inhibition: DIS has been shown to inhibit specific enzymes in certain biological systems. While the implications of this observation are not fully understood, it opens avenues for further research into the potential use of DIS for targeted enzyme modulation [].
XLogP3
0.1
Other CAS
28321-79-1
Wikipedia
Diiminobutanedinitrile
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








